molecular formula C19H16N4O2S B2426573 N-benzyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 957358-99-5

N-benzyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide

Cat. No.: B2426573
CAS No.: 957358-99-5
M. Wt: 364.42
InChI Key: MIOPKVBLDRZSBE-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide (CAS 958562-55-5) is a sophisticated synthetic compound with a molecular formula of C20H16N4O4S and a molecular weight of 408.43 g/mol . This chemical entity features a complex heterocyclic architecture, centered on an imidazo[1,2-c]quinazolinone core, a structural motif known to be of significant interest in medicinal chemistry and drug discovery . The core structure is functionalized with a thioxo group at the 5-position and is further elaborated through an acetamide linker to a benzyl group. This specific molecular framework is related to a class of compounds investigated for potential biological activity. Researchers exploring structure-activity relationships (SAR) in heterocyclic chemistry may find this compound particularly valuable, as the benzyl acetamide moiety provides a versatile handle for chemical modification and can be critical for interaction with biological targets . Compounds containing the quinazolinone scaffold have been extensively studied and reported in scientific literature for a diverse range of potential therapeutic applications, which may include investigations into enzyme inhibition . The presence of the imidazo[1,2-c]quinazolinone system places this compound within a broader family of fused heterocycles, such as 1,3,5-triazepines and benzo[f][1,3,5]triazepines, which are recognized in recent scientific advances for their pronounced biological activities . This product is intended for non-human research applications only and is a valuable tool for scientists conducting in vitro assays, hit-to-lead optimization campaigns, and other early-stage discovery research. It is supplied with guaranteed high purity and is strictly for Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

957358-99-5

Molecular Formula

C19H16N4O2S

Molecular Weight

364.42

IUPAC Name

N-benzyl-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide

InChI

InChI=1S/C19H16N4O2S/c24-16(20-11-12-6-2-1-3-7-12)10-15-18(25)23-17(21-15)13-8-4-5-9-14(13)22-19(23)26/h1-9,15,21H,10-11H2,(H,20,24)

InChI Key

MIOPKVBLDRZSBE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditionsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Solvents like dichloromethane or acetonitrile are often used to dissolve the compound and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxyl or thiol derivatives. Substitution reactions can result in a variety of functionalized derivatives with different chemical and biological properties .

Scientific Research Applications

Structural Characteristics

Molecular Formula : C26H21FN4O2S
Molecular Weight : 472.54 g/mol
IUPAC Name : 2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide

The compound features a thioxo group and an imidazo[1,2-c]quinazoline core, which are critical for its biological activity.

Target Proteins

The primary targets of N-benzyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide include:

  • Phosphatidylinositol 3-Kinase (PI3K) : Involved in signaling pathways that regulate cell growth and survival.
  • Histone Deacetylase (HDAC) : Plays a crucial role in gene expression regulation.

Mode of Action

The compound acts as a dual inhibitor of PI3K and HDAC. This inhibition leads to alterations in critical signaling pathways such as the PI3K/AKT/mTOR pathway, which is essential for cell cycle regulation and apoptosis.

Anticancer Properties

This compound has demonstrated potent antiproliferative activity against various cancer cell lines:

Cell LineIC50 Value (µM)
K562 (Human Chronic Myeloid Leukemia)49.40
Hut78 (Human T-cell Leukemia)50.20

These values indicate significant efficacy in inhibiting cell growth compared to standard treatments.

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties:

  • Good bioavailability
  • High plasma free fractions (33%-50%)
  • Large volume of distribution
  • Intermediate half-life

These characteristics enhance its potential for therapeutic applications.

Anticancer Activity

Recent studies have highlighted the effectiveness of this compound in various experimental models:

  • In vitro Studies : The compound was tested against multiple cancer cell lines with promising results indicating its potential as an anticancer agent.
    • In a study involving K562 cells, the compound demonstrated an IC50 value of 49.40 µM.
  • Molecular Docking Studies : Computational analyses have shown that the compound binds effectively to the active sites of PI3K and HDAC. This binding affinity suggests a rational basis for its inhibitory activity and supports further exploration into its therapeutic potential.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or act as an agonist or antagonist at receptor sites. These interactions can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(tert-butyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide
  • Benzyl 2-((5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)propanoate

Uniqueness

Compared to similar compounds, N-benzyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide stands out due to its unique imidazoquinazoline core structure. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and interact with biological targets highlights its versatility and potential for diverse applications .

Biological Activity

N-benzyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on available studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazoquinazoline core, which is known for its diverse biological properties. The presence of a thioxo group and a benzyl moiety may contribute to its pharmacological effects.

1. Anticancer Activity

Recent studies have indicated that derivatives of imidazoquinazoline compounds exhibit significant anticancer properties. For instance, related compounds have been evaluated for their cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (human breast adenocarcinoma)
  • A549 (human lung carcinoma)
  • HeLa (human cervical carcinoma)

In one study, derivatives similar to this compound showed up to 95% inhibition against the MCF-7 cell line and significant activity against A549 cells compared to standard chemotherapeutic agents like cisplatin .

The anticancer activity is often attributed to the induction of oxidative stress within cancer cells. This mechanism involves:

  • Increased production of Reactive Oxygen Species (ROS)
  • Inhibition of key enzymes involved in cellular proliferation
  • Induction of apoptosis through mitochondrial pathways

For example, one study noted that certain benzimidazole derivatives led to increased superoxide dismutase activity while decreasing catalase and glutathione peroxidase activities, suggesting a shift towards pro-apoptotic signaling pathways .

Antimicrobial Activity

In addition to anticancer effects, compounds with similar structures have demonstrated promising antimicrobial activity. The evaluation of related thioxo derivatives revealed effectiveness against various pathogens:

Microorganism Activity MIC (µg/mL)
Staphylococcus aureusModerate62.5
Escherichia coliHigh31.25
Candida albicansLow125

These findings indicate that N-benzyl derivatives may possess broad-spectrum antimicrobial properties, making them potential candidates for further development in treating infections caused by resistant strains .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on MCF-7 Cell Line : A derivative exhibited a significant reduction in cell viability at concentrations as low as 10 µM over 48 hours.
  • Antimicrobial Testing : A series of synthesized compounds were tested against both Gram-positive and Gram-negative bacteria. Results showed that some derivatives outperformed traditional antibiotics like fluconazole against specific strains.

Q & A

Q. What are common synthetic routes for N-benzyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide and its derivatives?

  • Methodological Answer: Key routes include:
  • Pictet-Spengler Cyclization : Reacting aldehydes with tetrahydroisoquinoline precursors under reflux in ethanol, followed by purification via silica gel chromatography (0–60% EtOAc/hexane) .
  • Nucleophilic Substitution : Using isothiocyanates with amines or hydrazides in polar solvents (e.g., DMF) under basic conditions (e.g., Cs₂CO₃) .
  • Alkylation : Introducing substituents via alkyl halides (e.g., 1-bromopropane) in the presence of bases like K₂CO₃ or TBAB as catalysts .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer:
  • 1H/13C NMR : Assign chemical shifts to confirm substituent positions (e.g., δ 7.52–7.94 ppm for aromatic protons) .
  • X-ray Diffraction (XRD) : Resolve structural ambiguities (e.g., bond angles, crystallinity) using single-crystal data .
  • HRMS/ESI-MS : Validate molecular weight (e.g., m/z 384 [M+H]+ for derivatives) .

Q. How are impurities removed during synthesis?

  • Methodological Answer:
  • Column Chromatography : Use gradient elution (e.g., 0–50% EtOAc/hexane) to isolate pure fractions .
  • Recrystallization : Optimize solvent systems (e.g., ethanol or methanol) to enhance crystal purity .
  • TLC Monitoring : Track reaction progress with chloroform:acetone (3:1) as the mobile phase .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer:
  • Synthesize Analogues : Modify substituents (e.g., 3,4-dimethoxyphenyl or trifluoroethoxy groups) and test biological activity .
  • Receptor Binding Assays : Use radioligand displacement assays (e.g., orexin-1 receptor antagonism) to quantify affinity changes .
  • Computational Docking : Model interactions with target proteins (e.g., Src kinase) using software like AutoDock .

Q. How to resolve discrepancies in NMR data for structurally similar derivatives?

  • Methodological Answer:
  • 2D NMR (COSY, HSQC) : Differentiate overlapping signals (e.g., distinguishing NH protons from aromatic peaks) .
  • Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) by analyzing spectra at 25°C vs. 40°C .
  • Comparative XRD Analysis : Cross-validate with crystal structures to confirm tautomeric forms .

Q. What strategies optimize reaction yields for complex heterocyclic derivatives?

  • Methodological Answer:
  • Catalyst Screening : Test Pd/C, NaH, or TBAB for efficiency in alkylation/cyclization steps .
  • Solvent Optimization : Use DMF for high-polarity intermediates or ethanol for acid-sensitive reactions .
  • Stoichiometric Control : Adjust reagent ratios (e.g., 3 eq alkyl halides) to minimize byproducts .

Q. How to address contradictory alkylation outcomes (S- vs. N-alkylation)?

  • Methodological Answer:
  • Condition-Dependent Pathways : Use NaH in DMF for N-alkylation vs. K₂CO₃ in acetone for S-alkylation .
  • Protecting Groups : Temporarily block reactive sites (e.g., thioxo groups with Boc protection) .
  • Kinetic vs. Thermodynamic Control : Vary reaction time/temperature to favor one pathway .

Q. What in vitro assays are suitable for evaluating cytotoxicity?

  • Methodological Answer:
  • MTT Assay : Measure cell viability in cancer lines (e.g., HeLa) using 48–72 hr incubations .
  • Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays .
  • Dose-Response Curves : Calculate IC₅₀ values with nonlinear regression (e.g., GraphPad Prism) .

Q. How to validate antioxidant activity in novel derivatives?

  • Methodological Answer:
  • DPPH Radical Scavenging : Compare absorbance at 517 nm with ascorbic acid as a positive control .
  • FRAP Assay : Measure Fe³+ reduction capacity at 593 nm .
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based models .

Q. What computational tools predict metabolic stability?

  • Methodological Answer:
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate hepatic clearance and CYP450 interactions.
  • Metabolite Identification : Simulate Phase I/II metabolism with GLORY or Meteor Nexus .
  • MD Simulations : Assess binding stability to metabolic enzymes (e.g., CYP3A4) using GROMACS .

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